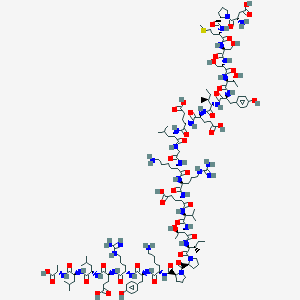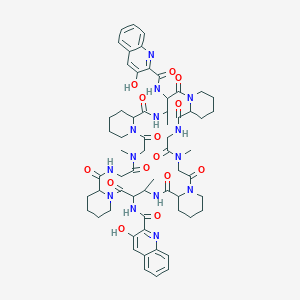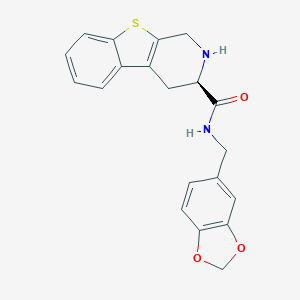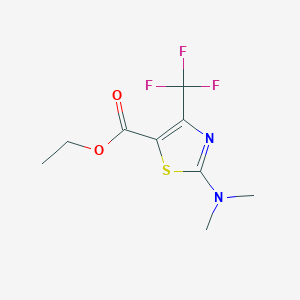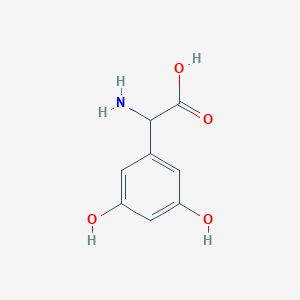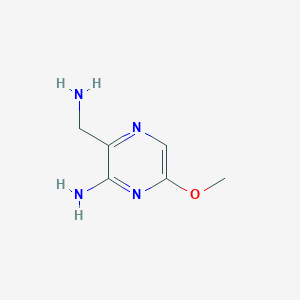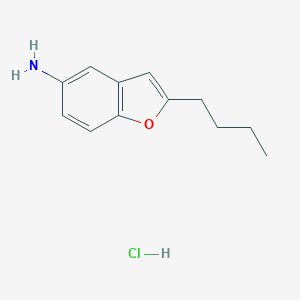
2-butylbenzofuran-5-amine Hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of interest in several papers. For instance, the synthesis of amino derivatives of benzofuran is explored through the cyclo-dehydration of nitrophenoxybutanones and subsequent reduction to yield aminobenzofurans . Another paper describes the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an electrochemical aryl radical cyclization-carboxylation sequence . Additionally, the synthesis of 2-benzofuranmethamines is achieved via cyclization reactions of propargyl amines, followed by a rearrangement to form 2-substituted benzofuran derivatives . These methods could potentially be adapted for the synthesis of 2-butylbenzofuran-5-amine Hydrochloride.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The position of the amine group on the benzofuran ring can significantly influence the chemical and biological properties of the compound. In the case of 2-butylbenzofuran-5-amine, the amine group is located at the 5-position of the benzofuran ring, which could be synthesized following similar methods as those described for other aminobenzofurans .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. The papers describe reactions such as cyclization , rearrangement , and the formation of novel compounds through click chemistry . The specific chemical reactions that 2-butylbenzofuran-5-amine Hydrochloride would undergo are not detailed in the provided papers, but it can be inferred that it would participate in reactions typical of amines and benzofuran derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific information on the properties of 2-butylbenzofuran-5-amine Hydrochloride. However, general properties such as solubility, melting point, and reactivity can be influenced by the presence of the butyl group and the amine functionality .
Aplicaciones Científicas De Investigación
Environmental Impact and Fate of Similar Compounds
Studies have explored the occurrence, fate, and behavior of various compounds in aquatic environments, highlighting their widespread presence due to industrial and consumer product usage. For instance, parabens, which share a common theme of environmental persistence and potential endocrine-disrupting effects with many heterocyclic compounds, have been extensively studied for their behavior and degradation in water bodies. Research indicates that despite wastewater treatment processes, such compounds remain detectable in effluents and can accumulate in aquatic ecosystems, raising concerns about their long-term environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Biochemical Reactivity and Potential Applications
The reactivity of saturated C-H bonds with metalloporphyrin catalysts provides insights into the potential chemical applications of heterocyclic compounds. Studies have shown that metalloporphyrins can catalyze the functionalization of C-H bonds, including hydroxylation, amination, and carbenoid insertion, pointing towards potential synthetic applications in organic chemistry and drug development (Che, Lo, Zhou, & Huang, 2011)[https://consensus.app/papers/functionalisation-saturated-bonds-catalysts-che/0856d66a57f5525abe773a589852ad78/?utm_source=chatgpt]. Such research indicates that compounds like 2-butylbenzofuran-5-amine Hydrochloride could have applications in facilitating or undergoing chemical transformations that are crucial for synthesizing new molecules.
Antioxidant Properties and Chemical Synthesis
Research into the synthesis and antioxidant evaluation of various organic compounds, including isoxazolone derivatives, suggests potential pharmaceutical and therapeutic applications. These studies focus on developing novel synthetic routes and evaluating the biological activity of synthesized compounds, which can offer insights into designing molecules with enhanced biological or chemical properties (Laroum, Boulcina, Bensouici, & Debache, 2019)[https://consensus.app/papers/facile-synthesis-antioxidant-evaluation-laroum/34ba9d6436db5f74a389daf5ebb6a2b5/?utm_source=chatgpt].
Toxicity and Environmental Health
The literature review on the health assessment of polybrominated dibenzo-p-dioxins and dibenzofurans underscores the critical need for understanding the toxicity and environmental health implications of chemical compounds. Similar to 2-butylbenzofuran-5-amine Hydrochloride, understanding the toxicological profile of these compounds is essential for assessing risks and formulating regulatory policies (Mennear & Lee, 1994)[https://consensus.app/papers/polybrominated-dibenzopdioxins-dibenzofurans-mennear/603b1c3a41475517b24cba73ba0ebfc6/?utm_source=chatgpt].
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-butyl-1-benzofuran-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-3-4-11-8-9-7-10(13)5-6-12(9)14-11;/h5-8H,2-4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNAECRFGLADHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431067 | |
| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butylbenzofuran-5-amine Hydrochloride | |
CAS RN |
526196-90-7 | |
| Record name | 2-Butyl-1-benzofuran-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

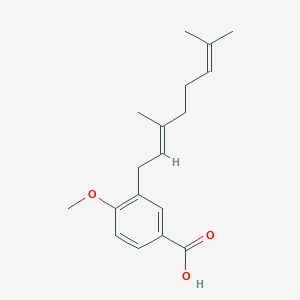
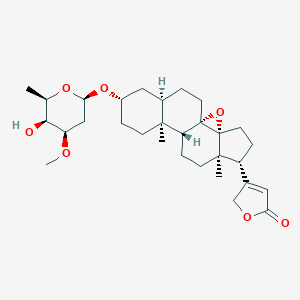
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
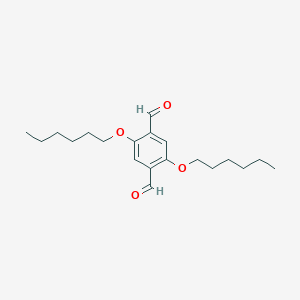
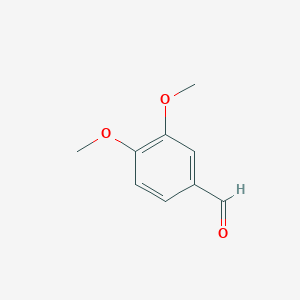
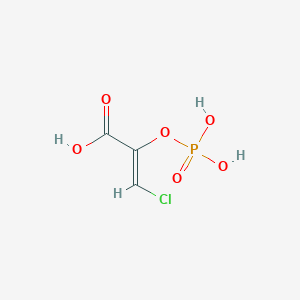
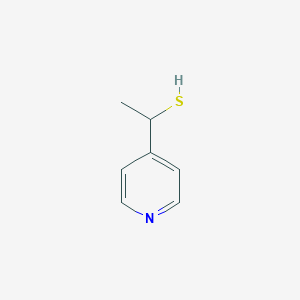
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)
